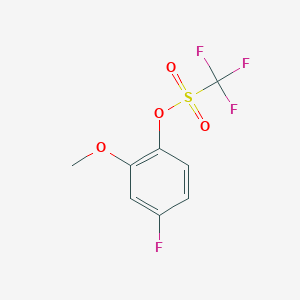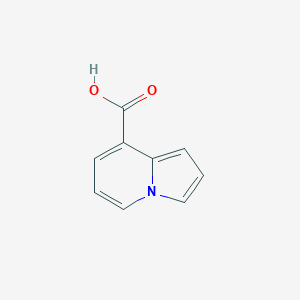
Indolizine-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indolizine-8-carboxylic acid is a nitrogen-containing heterocyclic compound with significant importance in medicinal and materials chemistry. It is an isomer of indole, characterized by a fused pyrrole and pyridine ring system. This compound is known for its unique electronic structure and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indolizine-8-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of pyridine derivatives with diazoacetates under mild reaction conditions. This method is advantageous due to its broad substrate scope and compatibility with various functional groups . Another method involves the palladium-catalyzed carbonylative coupling of bromopyridines, imines, and alkynes, which provides a modular route to indolizines .
Industrial Production Methods: Industrial production of this compound typically employs scalable synthetic routes such as the iodine-catalyzed Ortoleva–King reaction. This method involves the reaction of 2-pyridylacetate with benzophenones, followed by aldol condensation of the pyridinium intermediate .
Chemical Reactions Analysis
Types of Reactions: Indolizine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indolizine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is frequently employed.
Substitution: Electrophilic reagents such as halogens and nitro compounds are used under acidic or basic conditions.
Major Products:
Oxidation: Indolizine N-oxides.
Reduction: Hydrogenated indolizine derivatives.
Substitution: Halogenated or nitro-substituted indolizines.
Scientific Research Applications
Indolizine-8-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The biological activity of indolizine-8-carboxylic acid is attributed to its ability to interact with various molecular targets. For instance, it can inhibit the activity of vascular endothelial growth factor by binding to its receptor, thereby blocking angiogenesis. Additionally, the compound’s electron-rich structure allows it to act as a selective chemical probe for bromodomains BAZ2A and BAZ2B .
Comparison with Similar Compounds
Indole: Another nitrogen-containing heterocycle with significant biological activity.
Quinoline: Known for its use in antimalarial drugs.
Isoquinoline: Utilized in the synthesis of various pharmaceuticals.
Uniqueness: Indolizine-8-carboxylic acid stands out due to its unique fused ring system, which imparts distinct electronic properties and reactivity. This makes it a versatile scaffold for the development of new therapeutic agents and functional materials .
Properties
Molecular Formula |
C9H7NO2 |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
indolizine-8-carboxylic acid |
InChI |
InChI=1S/C9H7NO2/c11-9(12)7-3-1-5-10-6-2-4-8(7)10/h1-6H,(H,11,12) |
InChI Key |
KNIKYUNHDSXADN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=CC=C2C(=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


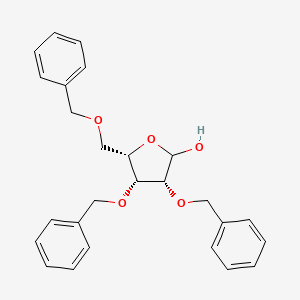
![(S)-(-)-5-[(2-Acetoxypropanoyl)amino]-2,4,6-triiodoisophthalic Acid](/img/structure/B13437192.png)
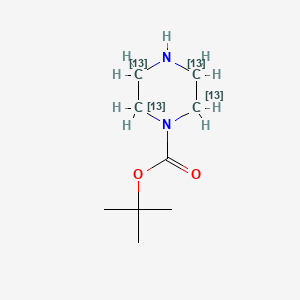
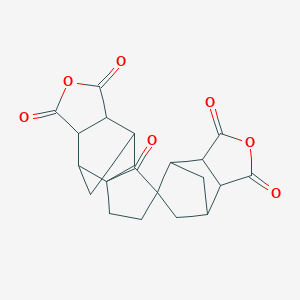
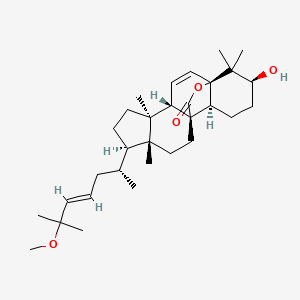
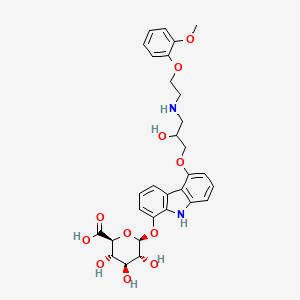


![(2S,3S,4S,5R,6S)-6-[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13437246.png)
![3-(2,5-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13437247.png)
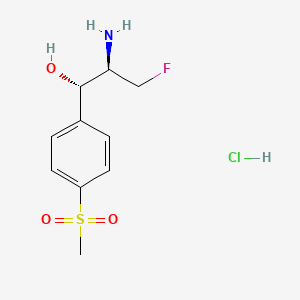
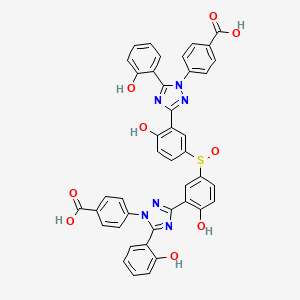
![Tert-butyl 3-[[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B13437259.png)
